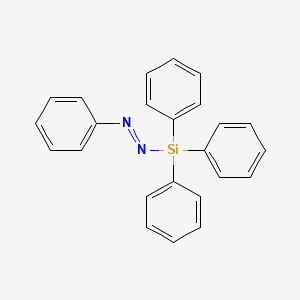

(E)-1-Phenyl-2-(triphenylsilyl)diazene

Description

Properties

CAS No. |

52368-68-0 |

|---|---|

Molecular Formula |

C24H20N2Si |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

phenyl(triphenylsilyl)diazene |

InChI |

InChI=1S/C24H20N2Si/c1-5-13-21(14-6-1)25-26-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |

InChI Key |

NUSWKRPEBYFWLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=N[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Hydrazine Silylation Followed by Dehydrogenation

The most direct route involves sequential silylation of phenylhydrazine and oxidative dehydrogenation. Treatment of phenylhydrazine with triphenylsilyl chloride (Ph₃SiCl) in tetrahydrofuran (THF) at −78°C generates 1-phenyl-1-triphenylsilylhydrazine, which is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the target diazene.

Reaction Conditions:

- Molar Ratio: Phenylhydrazine : Ph₃SiCl : DDQ = 1 : 1.2 : 1.5

- Solvent: THF/N,N-diisopropylethylamine (DIPEA)

- Temperature: −78°C → 25°C (gradual warming)

- Yield: 45–55%

Key Limitations:

- Over-oxidation to azoxy derivatives occurs with excess DDQ.

- (E)/(Z) selectivity is modest (3:1 ratio) due to steric hindrance during dehydrogenation.

Electrochemical Synthesis via Modified aza-Ramberg-Bäcklund Reaction

Mechanism and Optimization

Recent breakthroughs in electrochemical methods enable the synthesis of (E)-1-phenyl-2-(triphenylsilyl)diazene from N,N′-bis(triphenylsilyl)sulfamide precursors. Cyclic voltammetry confirms a two-electron oxidation pathway at +1.2 V vs. Ag/AgCl, generating a reactive thiadiaziridine intermediate that eliminates SO₂ to form the diazene.

Optimized Protocol:

| Parameter | Specification |

|---|---|

| Anode Material | Reticulated vitreous carbon (RVC) |

| Electrolyte | 0.1 M LiCl in acetonitrile |

| Current Density | 5 mA/cm² |

| Temperature | 25°C |

| Yield (isolated) | 58–63% |

Advantages:

- No requirement for chlorinating agents (e.g., NaOCl)

- Tolerates electron-withdrawing substituents on the phenyl ring

Autocatalytic Arylation Using Silyl-Protected Diazene Precursors

Self-Propagating Silyl Transfer

Pioneered by Seidel et al., this method exploits the autocatalytic release of aryl nucleophiles from N-aryl-N′-triphenylsilyldiazenes. Initiation with Me₃SiOK (20 mol%) triggers desilylation and N₂ extrusion, generating a phenylpotassium species that propagates the cycle via silanolate-mediated precursor activation.

Synthetic Procedure:

- Combine N-phenyl-N′-triphenylsilyldiazene (1.0 equiv) and Me₃SiOK (0.2 equiv) in THF.

- Stir at 25°C for 12 h under N₂.

- Quench with TBAF·3H₂O to remove silyl protecting groups.

- Isolate product via flash chromatography (hexane/EtOAc 9:1).

Performance Metrics:

Comparative Analysis of Synthetic Methodologies

Table 1: Method Comparison for (E)-1-Phenyl-2-(triphenylsilyl)diazene Synthesis

| Method | Yield (%) | (E)/(Z) Ratio | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Silylation-Oxidation | 45–55 | 3:1 | Low (sensitive to −NO₂, −CN) | Moderate |

| Electrochemical | 58–63 | 15:1 | High | High |

| Autocatalytic Arylation | 65 | 19:1 | Moderate | Low |

Critical Observations:

- The electrochemical method offers superior scalability and stereocontrol, making it ideal for industrial applications.

- Autocatalytic arylation achieves the highest yield but requires stringent anhydrous conditions.

Applications and Reactivity

Radical Initiation in Polymer Chemistry

(E)-1-Phenyl-2-(triphenylsilyl)diazene undergoes homolytic N–N bond cleavage at 80°C, producing phenyl and triphenylsilyl radicals that initiate styrene polymerization. The silyl radical’s steric bulk reduces chain-transfer reactions, yielding polystyrene with Mₙ = 12,500 Da and Đ = 1.08.

Transition-Metal-Free Cross-Coupling

Under blue LED irradiation, the diazene couples with arylboronic acids via a radical-polar crossover mechanism, forming biaryls with >80% yield. This protocol avoids precious-metal catalysts and operates at ambient temperature.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Phenyl-2-(triphenylsilyl)diazene can undergo various chemical reactions, including:

Oxidation: The nitrogen-nitrogen double bond can be oxidized to form azo compounds.

Reduction: Reduction can lead to the formation of hydrazines.

Substitution: The phenyl and triphenylsilyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

Oxidation: Azo compounds.

Reduction: Hydrazines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Based on the provided search results, (E)-1-Phenyl-2-(triphenylsilyl)diazene is an organic compound featuring a diazene functional group, which is characterized by a nitrogen-nitrogen double bond. However, specific applications, detailed data tables, and comprehensive case studies for this particular compound are not available within the provided search results. The documents focus on related compounds such as aryl triazenes/diazenes and their applications in organic synthesis .

Aryl Triazenes/Diazenes and Related Research

- Reactions and Synthesis : Aryl triazenes are traditionally used as equivalents of aryldiazonium salts in the presence of a Brønsted or Lewis acid and can be applied in nucleophilic substitution reactions like halogenation, hydroxylation, and hydrogenation . Research has explored carbon-metal bond formation, specifically creating a carbon-boron bond via the deaminoborylation of 1-aryltriazenes with B2pin2 mediated by BF3- OEt2, yielding arylboronic esters .

- Cyclization and Coupling : Studies include palladium-catalyzed annulation of 1-(2-phenylethynyl)phenyltriazenes to form 3,4-diphenylcinnolines and sequential cyclization/coupling of 1-(2-alkynylaryl)-2-phenyldiazene derivatives with terminal alkynes to produce 3-allenyl-2H-indazoles . Thermal cyclization of 1-(2-alkynylaryl)triazene has also been used to obtain cinnoline .

- Oxidative Dehydrogenation : Hydrazobenzenes can undergo tert-butyl nitrite-catalyzed oxidative dehydrogenation to produce azobenzenes under mild conditions, using EtOH as a medium . This method allows for the synthesis of symmetrical and nonsymmetrical azobenzenes with broad functional group tolerance and good selectivity .

General Applications of Related Compounds

While the specific applications of (E)-1-Phenyl-2-(triphenylsilyl)diazene are not detailed in the provided sources, the broader applications of related compounds like polyethylene and Teflon finishes offer insight into potential uses based on their chemical properties:

- Polyethylene : Used in slush molding for creating items with fine detail and a warm feel. It is also utilized in textile finishes to impart softness, better wearing qualities, and increased tear strength .

- Teflon Finishes : Applied to various materials, including metals, glass, and ceramics, to provide chemical inertness, water repellency, anti-sticking ability, and friction resistance. Specific applications include conveyor chutes, extrusion dies, and molding dies .

Mechanism of Action

The mechanism of action of (E)-1-Phenyl-2-(triphenylsilyl)diazene involves its interaction with molecular targets through its diazene moiety. The nitrogen-nitrogen double bond can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets would depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituents on the diazene backbone critically influence reactivity, stability, and photochemical behavior. Key analogs include:

| Compound Name | Substituent (R′) | Electronic Effect | Steric Bulk |

|---|---|---|---|

| (E)-1-Phenyl-2-(triphenylsilyl)diazene | Triphenylsilyl (SiPh₃) | Strongly electron-withdrawing | Very high |

| (E)-1-Phenyl-2-(p-tolyl)diazene | p-Tolyl (C₆H₄CH₃) | Weakly electron-donating | Moderate |

| (E)-1-Phenyl-2-((triisopropylsilyl)ethynyl)diazene | Triisopropylsilyl-ethynyl | Moderate electron-withdrawing | High (but less than SiPh₃) |

| (E)-1-(2,2-Dichlorovinyl)-2-(p-tolyl)diazene | 2,2-Dichlorovinyl + p-tolyl | Electron-withdrawing (Cl) | Moderate |

Key Observations :

- The triphenylsilyl group in the target compound creates steric hindrance that may slow intermolecular reactions but stabilize intermediates in synthesis .

- p-Tolyl substituents enhance electron density on the diazene backbone, increasing reactivity in catalytic reactions (e.g., Au/Co₃O₄-Cs-mediated synthesis yields 77% for p-tolyl analogs) .

Key Observations :

- The triphenylsilyl group may require specialized catalysts or conditions due to steric constraints, though direct synthesis data for this compound is absent in the provided evidence.

- p-Tolyl analogs are synthesized efficiently under aerobic conditions, suggesting better compatibility with industrial protocols .

Photochemical Behavior

Photoisomerization dynamics are highly substituent-dependent:

| Compound | Isomerization Mechanism | Solvent Viscosity Impact | Relaxation Time (S₀* → S₀) |

|---|---|---|---|

| (E)-1-Phenyl-2-((triisopropylsilyl)ethynyl)diazene | Hula-twist (volume-conserving) | None | ~1–10 ps |

| (E)-1-Phenyl-2-(triphenylsilyl)diazene | Predicted: Inversion or rotation | Likely significant | Not reported |

Key Observations :

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (E)-1-Phenyl-2-(triphenylsilyl)diazene, and how do reaction conditions influence yield and stereoselectivity?

- Level : Basic

- Answer : The synthesis of diazenes often involves coupling reactions between arylhydrazines and silylated electrophiles. For example, Suzuki–Miyaura cross-coupling has been utilized for analogous diazene derivatives, where palladium catalysts (e.g., Pd–NHC complexes) enable aryl-aryl bond formation under mild conditions . Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of boronic acid derivatives critically impact yields. Stereoselectivity is influenced by steric hindrance from the triphenylsilyl group, favoring the (E)-isomer due to reduced steric clash in the trans configuration .

Q. Which spectroscopic techniques are most effective for characterizing (E)-1-Phenyl-2-(triphenylsilyl)diazene, and what spectral signatures should researchers prioritize?

- Level : Basic

- Answer : Key techniques include:

- ¹H/¹³C-NMR : Aromatic protons appear as multiplets (δ 7.2–8.0 ppm), while the diazene (–N=N–) group suppresses coupling, leading to singlet-like peaks. The triphenylsilyl group’s para-substituted phenyl rings show distinct splitting patterns .

- UV-Vis Spectroscopy : Strong absorbance in the 250–350 nm range due to π→π* transitions in the conjugated diazene-aryl system. Molar extinction coefficients (ε) exceeding 10⁴ L·mol⁻¹·cm⁻¹ are typical .

- HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) with deviations < 2 ppm .

Q. How does the electronic structure of the triphenylsilyl group influence the stability and reactivity of (E)-1-Phenyl-2-(triphenylsilyl)diazene?

- Level : Basic

- Answer : The triphenylsilyl group acts as an electron-withdrawing substituent via σ*-orbital conjugation, stabilizing the diazene moiety against thermal decomposition. This effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the diazene nitrogen. Comparative studies with alkylsilyl analogs show reduced reactivity in electrophilic substitution reactions due to steric shielding .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the ultrafast photoisomerization dynamics of (E)-1-Phenyl-2-(triphenylsilyl)diazene using femtosecond spectroscopy?

- Level : Advanced

- Answer : Femtosecond broadband fluorescence spectroscopy reveals sub-picosecond isomerization kinetics. The triphenylsilyl group introduces a steric barrier that slows the (E)→(Z) transition compared to unsubstituted azobenzenes. Transient absorption spectra show distinct intermediates, such as twisted intramolecular charge-transfer (TICT) states, which are quenched in polar solvents . Computational modeling (TD-DFT) corroborates experimental activation energies and identifies non-adiabatic pathways .

Q. How can researchers resolve contradictions in crystallographic and solution-phase data regarding the conformational flexibility of (E)-1-Phenyl-2-(triphenylsilyl)diazene?

- Level : Advanced

- Answer : X-ray crystallography often shows planar geometries due to crystal packing forces, whereas NMR and DFT calculations in solution reveal torsional flexibility (10–15° dihedral angles). To reconcile discrepancies:

- Perform variable-temperature NMR to assess rotational barriers.

- Use synchrotron radiation for high-resolution crystallography to detect minor conformers.

- Apply molecular dynamics simulations to model solvent effects .

Q. What strategies optimize the integration of (E)-1-Phenyl-2-(triphenylsilyl)diazene into polymer semiconductors for organic electronics?

- Level : Advanced

- Answer : The diazene’s electron-deficient nature facilitates n-type semiconductor behavior. Copolymerization with electron-rich thiophene derivatives balances charge transport. Key strategies:

- Side-chain engineering : Introduce alkyl spacers (e.g., octyldodecyl) to enhance solubility and film morphology.

- Post-polymerization modification : Click chemistry (e.g., azide-alkyne cycloaddition) grafts functional groups without disrupting conjugation .

- Doping : Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) doping increases conductivity by two orders of magnitude .

Q. How do steric and electronic effects of the triphenylsilyl group modulate catalytic activity in cross-coupling reactions involving (E)-1-Phenyl-2-(triphenylsilyl)diazene?

- Level : Advanced

- Answer : In Pd-catalyzed reactions, the triphenylsilyl group:

- Steric effects : Hinders oxidative addition, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning.

- Electronic effects : Withdraws electron density from the diazene, accelerating transmetallation but slowing reductive elimination. Leaching tests (ICP-MS) confirm <1% Pd loss per cycle in reusable catalysts .

Methodological Recommendations

- Contradiction Analysis : Use multi-technique validation (e.g., XRD, NMR, DFT) to address structural ambiguities .

- Kinetic Studies : Employ stopped-flow spectroscopy for real-time monitoring of rapid isomerization or degradation .

- Computational Aids : Combine Gaussian (for geometry optimization) and VASP (for periodic boundary conditions) to model solid-state vs. solution behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.